molecular formula C12H8F2O3 B11874947 1-(Difluoromethoxy)naphthalene-5-carboxylic acid

1-(Difluoromethoxy)naphthalene-5-carboxylic acid

Katalognummer: B11874947
Molekulargewicht: 238.19 g/mol
InChI-Schlüssel: RNGARLSMOLMQPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethoxy)naphthalene-5-carboxylic acid is an organic compound with the molecular formula C12H8F2O3 and a molecular weight of 238.19 g/mol This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethoxy)naphthalene-5-carboxylic acid typically involves several steps, including the introduction of the difluoromethoxy group and the carboxylation of the naphthalene ring. One common synthetic route involves the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions to introduce the difluoromethoxy group. This is followed by carboxylation reactions to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(Difluoromethoxy)naphthalene-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethoxy)naphthalene-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethoxy)naphthalene-5-carboxylic acid can be compared with other similar compounds such as:

    1-(Methoxy)naphthalene-5-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(Trifluoromethoxy)naphthalene-5-carboxylic acid: Contains a trifluoromethoxy group, which can alter its chemical properties and reactivity.

    Naphthalene-5-carboxylic acid: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

Eigenschaften

Molekularformel

C12H8F2O3

Molekulargewicht

238.19 g/mol

IUPAC-Name

5-(difluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-10-6-2-3-7-8(10)4-1-5-9(7)11(15)16/h1-6,12H,(H,15,16)

InChI-Schlüssel

RNGARLSMOLMQPO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.